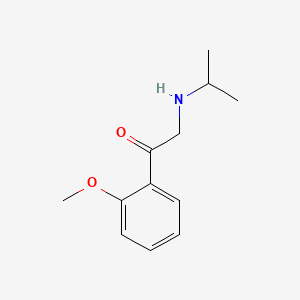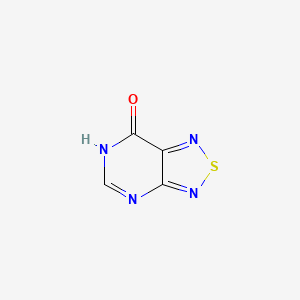
6-Hydroxy-8-thiapurine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-8-thiapurine is a thiopurine derivative known for its significant biological and chemical properties. Thiopurines, including this compound, are a class of compounds that have been extensively studied for their immunosuppressive, anti-inflammatory, and anticancer activities . These compounds are structurally similar to purines, which are essential components of DNA and RNA.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-8-thiapurine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-mercaptopurine with hydroxylating agents to introduce the hydroxyl group at the 6th position . The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the hydroxylation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in its pure form .
化学反応の分析
Types of Reactions: 6-Hydroxy-8-thiapurine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and amines are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purines depending on the reagents used.
科学的研究の応用
6-Hydroxy-8-thiapurine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other thiopurine derivatives.
Biology: Studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an immunosuppressive and anticancer agent.
Industry: Utilized in the development of pharmaceuticals and as a research tool in biochemical studies.
作用機序
The mechanism of action of 6-Hydroxy-8-thiapurine involves its incorporation into DNA and RNA, where it acts as an antimetabolite. This incorporation disrupts the normal synthesis and function of nucleic acids, leading to cell cycle arrest and apoptosis in rapidly dividing cells. The compound targets enzymes involved in purine metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), and interferes with the synthesis of guanine nucleotides .
類似化合物との比較
6-Mercaptopurine: Another thiopurine derivative with similar immunosuppressive and anticancer properties.
Azathioprine: A prodrug that is converted into 6-mercaptopurine in the body.
Thioguanine: Used in the treatment of leukemia and other cancers.
Uniqueness: 6-Hydroxy-8-thiapurine is unique due to its specific hydroxylation at the 6th position, which imparts distinct chemical and biological properties compared to other thiopurines. This modification can influence its reactivity and interaction with biological targets, making it a valuable compound for research and therapeutic applications .
特性
CAS番号 |
7598-41-6 |
|---|---|
分子式 |
C4H2N4OS |
分子量 |
154.15 g/mol |
IUPAC名 |
6H-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C4H2N4OS/c9-4-2-3(5-1-6-4)8-10-7-2/h1H,(H,5,6,8,9) |
InChIキー |
RYRDPYFHJVZVFA-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=NSN=C2C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



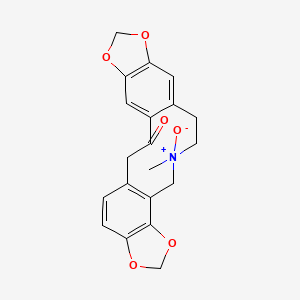

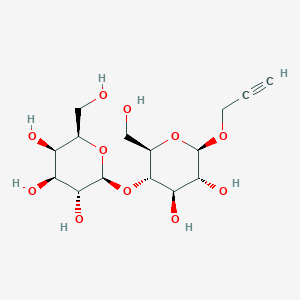
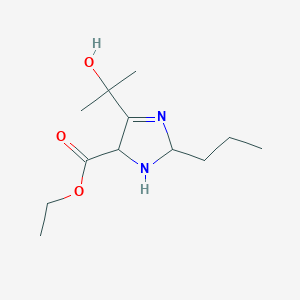
![[(1S,2S,3S,4S,7R,9S,10R,12R,15S)-4-acetyloxy-1,9,10,12-tetrahydroxy-15-[(2R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-3,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate](/img/structure/B13406790.png)
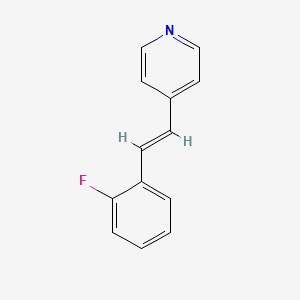
![Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13406794.png)
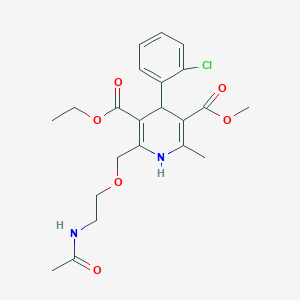
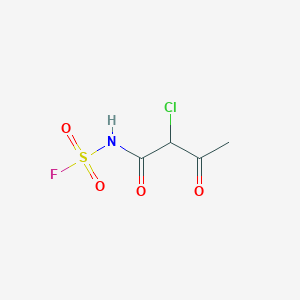

![5-[7-Trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidin-3-ylethynyl]-pyridine-3-sulfonic acid](/img/structure/B13406824.png)

